2-(3-Hydroxypropoxy)propyl dodecanoate
Description
Properties
CAS No. |
114440-22-1 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(3-hydroxypropoxy)propyl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-13-18(20)22-16-17(2)21-15-12-14-19/h17,19H,3-16H2,1-2H3 |
InChI Key |
BOKVQBLXJNEEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)OCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 3 Hydroxypropoxy Propyl Dodecanoate
Established Synthetic Routes for Glycerol (B35011) Dodecanoates with Ethereal Linkages
The foundational approaches to synthesizing molecules like 2-(3-hydroxypropoxy)propyl dodecanoate (B1226587) involve a combination of classic esterification and etherification reactions. These methods are well-documented for the synthesis of various glycerol derivatives. nih.govnih.gov
Esterification Reactions for Dodecanoate Moiety Introduction
The introduction of the dodecanoate (laurate) group onto a glycerol-based backbone is typically achieved through esterification. The Fischer-Speier esterification, a long-established acid-catalyzed reaction between a carboxylic acid (dodecanoic acid) and an alcohol (a glycerol derivative), remains a fundamental method. researchgate.net To overcome equilibrium limitations and improve yields, variations of this method are employed.
Recent advancements have focused on catalysts that enhance chemo- and regioselectivity. For instance, certain Lewis acids have been shown to be highly effective for the monoesterification of various polyols without the need for protecting groups. researchgate.net
Etherification Reactions for Hydroxypropoxy Moiety Formation
The formation of the hydroxypropoxy ether linkage on the glycerol backbone is a critical step. A common method for creating such glyceryl ethers is the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of a glycerol hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an appropriate alkyl halide, such as a 3-halopropoxy derivative.
Alternatively, the ether linkage can be formed through the ring-opening of an epoxide. For example, a glycerol derivative can react with propylene (B89431) oxide or its precursors under catalytic conditions to introduce the hydroxypropoxy group. The choice of catalyst (acidic or basic) is crucial as it dictates the regioselectivity of the epoxide ring-opening, influencing which carbon atom of the propylene oxide is attacked.
Development of Novel Synthetic Approaches for 2-(3-Hydroxypropoxy)propyl Dodecanoate
Modern synthetic chemistry seeks to overcome the limitations of classical methods by developing more efficient, selective, and sustainable routes.
Chemo- and Regioselective Synthesis Strategies
Achieving the specific structure of this compound, where the dodecanoate is at the secondary (C2) position and the ether linkage is at a primary (C1 or C3) position, requires a high degree of control. Chemo- and regioselective strategies are paramount to minimize the use of protecting groups and reduce the number of synthetic steps. mdpi.com
One approach involves enzymatic catalysis. Lipases, for example, can exhibit high regioselectivity in the esterification of polyols. Depending on the enzyme and reaction conditions, it is possible to selectively acylate the primary hydroxyl groups over the secondary one, or vice versa. This allows for the introduction of the dodecanoate moiety at the desired position with high fidelity.
Another strategy involves the use of catalysts that can differentiate between the hydroxyl groups of the glycerol backbone. For example, certain tin-based catalysts are known to favor acylation at the secondary hydroxyl group of glycerol derivatives. By carefully selecting the catalyst and reaction conditions, the desired isomer can be synthesized as the major product.
Below is a table summarizing catalytic approaches for selective synthesis:
Table 1: Catalytic Approaches for Selective Synthesis| Catalytic Approach | Reaction Type | Selectivity | Key Advantages |
|---|---|---|---|
| Lipase Catalysis | Esterification | High regioselectivity for primary or secondary OH groups | Mild reaction conditions, environmentally benign |
| Tin-based Catalysts | Esterification | Preferential acylation of secondary OH groups | Can achieve specific isomer synthesis |
| Acid/Base Catalysis | Etherification (Epoxide Ring-Opening) | Controls regioselectivity of ring-opening | Directs formation of desired ether linkage |
Asymmetric Synthesis Considerations and Chiral Pool Approaches
The central carbon of the glycerol backbone in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers, (R) and (S). Asymmetric synthesis is crucial for producing enantiomerically pure forms, which is often necessary for biological applications. uwindsor.ca
A powerful strategy in asymmetric synthesis is the chiron approach , also known as chiral pool synthesis. ankara.edu.tr This method utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.tr For the synthesis of chiral glycerol derivatives, compounds like D-mannitol, L-serine, or ascorbic acid can serve as the starting point. ankara.edu.tr The inherent chirality of the starting material is carried through the synthetic sequence to produce the target molecule in a specific stereoisomeric form.
Another important technique is the catalytic asymmetric epoxidation of prochiral allies, such as allyl alcohol. nih.gov This reaction can produce chiral epoxides like glycidol (B123203) with high enantiomeric excess (ee). nih.gov These chiral building blocks can then be opened nucleophilically to generate a wide range of optically active glycerol derivatives. nih.govresearchgate.net For instance, reacting (R)-glycidol with a suitable propanol (B110389) derivative would establish the ether linkage, followed by esterification to yield the final product with a defined stereochemistry.
The effectiveness of these methods is often evaluated by the enantiomeric excess achieved, as shown in the table below.
Table 2: Asymmetric Synthesis Methodologies| Method | Starting Material Example | Key Transformation | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | L-Serine | Conversion of natural amino acid | >99% | ankara.edu.tr |
| Asymmetric Epoxidation | Allyl Alcohol | Sharpless asymmetric epoxidation | >98% | nih.gov |
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry are increasingly being applied to the synthesis of glycerol derivatives. rsc.org Glycerol itself is a prime example of a green starting material, as it is a low-cost, non-toxic, and biodegradable byproduct of the biodiesel industry. core.ac.ukresearchgate.net Its large-scale availability has spurred research into its conversion into value-added chemicals. unina.itrsc.org
Key green chemistry strategies in the synthesis of this compound include:
Use of Renewable Feedstocks: Utilizing glycerol from biodiesel production as the primary building block. core.ac.uk
Catalysis: Employing recyclable heterogeneous catalysts or biocatalysts (enzymes) to improve reaction efficiency and minimize waste. Enzymatic reactions, in particular, often proceed under mild conditions in aqueous media, further enhancing the green profile of the synthesis. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste.
Use of Greener Solvents: Exploring the use of glycerol itself as a solvent, or other environmentally benign solvents, to replace conventional volatile organic compounds (VOCs). researchgate.netunina.it Research has demonstrated that glycerol can serve as an effective "green" reaction medium for various organic transformations, sometimes leading to enhanced reactivity and selectivity. researchgate.net
The valorization of glycerol through such synthetic routes represents a significant contribution to sustainable chemistry. rsc.org
Derivatization Pathways of this compound
The functional groups of this compound allow for a variety of chemical modifications, enabling the synthesis of a range of derivatives with tailored properties. The primary and secondary hydroxyl groups are the principal sites for derivatization.
The hydroxyl groups of this compound can be chemically modified through several reactions, with phosphorylation being a key example. Phosphorylation introduces a phosphate (B84403) group, which can significantly alter the molecule's polarity and biological activity.
Phosphorylation:
The phosphorylation of alcohols can be achieved using various phosphorylating agents. The choice of reagent and reaction conditions can influence the selectivity and yield of the reaction. For a molecule with both primary and secondary hydroxyls, selective phosphorylation can be challenging. Generally, the primary hydroxyl group is more reactive than the secondary one.
Modern methods for the phosphorylation of alcohols often employ mild and chemoselective reagents to avoid harsh conditions and the need for extensive use of protecting groups. organic-chemistry.org For instance, a P(V)-based Ψ-reagent can enable the direct and selective phosphorylation of alcohols under operationally simple and scalable conditions. organic-chemistry.org Another approach involves the use of a catalytic amount of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, which demonstrates high functional group tolerance. nih.govacs.org
The reaction typically proceeds by the nucleophilic attack of the alcohol's oxygen on the phosphorus atom of the phosphorylating agent. A base is often used to deprotonate the alcohol, increasing its nucleophilicity.
Interactive Table: Reagents and Conditions for Phosphorylation of Alcohols
| Phosphorylating Agent | Catalyst/Base | Solvent | Temperature | Key Features |
| Phosphorus oxychloride (POCl₃) | Pyridine (B92270) or other tertiary amine | Aprotic solvent (e.g., DCM, THF) | 0 °C to room temp. | Common and cost-effective, but can be harsh. |
| Diphenyl chlorophosphate ((PhO)₂POCl) | Pyridine, DMAP | Aprotic solvent | 0 °C to room temp. | Milder than POCl₃, provides a protected phosphate. |
| Ψ-Reagent (P(V)-based) | DBU | Anhydrous DCM | Room temp. | Mild, chemoselective, and operationally simple. organic-chemistry.org |
| PEP-K | TBAHS (catalytic) | Various | Room temp. | High functional group tolerance, catalytic. nih.govacs.org |
The hydroxyl groups on the propoxy chain can undergo further esterification or etherification to yield more complex derivatives.
Esterification:
The hydroxyl groups can be esterified by reacting this compound with a carboxylic acid, acid anhydride, or acyl chloride. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it is a reversible reaction. chemguide.co.uk More reactive acylating agents like acid anhydrides or acyl chlorides are often preferred for higher yields, especially with less reactive secondary alcohols. chemguide.co.uktandfonline.com These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct.
Interactive Table: Conditions for Further Esterification
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Notes |
| Carboxylic Acid | Strong acid (e.g., H₂SO₄) | Toluene (with water removal) | Reflux | Reversible reaction (Fischer Esterification). chemguide.co.uk |
| Acid Anhydride | Pyridine, DMAP | Aprotic solvent (e.g., DCM) | Room temp. | High yields, suitable for secondary alcohols. tandfonline.com |
| Acyl Chloride | Triethylamine, Pyridine | Aprotic solvent (e.g., THF, DCM) | 0 °C to room temp. | Very reactive, often vigorous reaction. chemguide.co.uk |
Etherification:
Etherification of the hydroxyl groups can be accomplished through methods such as the Williamson ether synthesis or acid-catalyzed dehydration. The Williamson synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. google.com Acid-catalyzed dehydration is suitable for forming symmetrical ethers from primary alcohols but can be more complex for secondary alcohols, potentially leading to side reactions. masterorganicchemistry.com For synthesizing unsymmetrical ethers, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of a primary and a secondary alcohol. acs.orgnih.gov
Interactive Table: Conditions for Further Etherification
| Etherification Method | Reagents | Base/Catalyst | Solvent | Key Features |
| Williamson Ether Synthesis | Alkyl halide (e.g., R-Br, R-I) | Strong base (e.g., NaH) | Aprotic (e.g., THF, DMF) | Versatile for unsymmetrical ethers. google.com |
| Acid-Catalyzed Dehydration | Alcohol | Strong acid (e.g., H₂SO₄) | - | Primarily for symmetrical ethers from primary alcohols. masterorganicchemistry.com |
| Iron-Catalyzed Etherification | Primary and secondary alcohols | Iron(III) triflate | Dichloromethane | Selective synthesis of unsymmetrical ethers. acs.orgnih.gov |
Characterization of Synthetic Intermediates and Final Product Purity
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation of synthetic intermediates and for determining the purity of the final product, this compound.
Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. The presence of a strong absorption band around 1740 cm⁻¹ indicates the ester carbonyl (C=O) group. A broad band in the region of 3200-3600 cm⁻¹ signifies the hydroxyl (O-H) group. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the detailed chemical structure.
¹H NMR: Would show characteristic signals for the long alkyl chain of the dodecanoate moiety, the protons on the propyl and propoxy backbones, and the hydroxyl protons. The chemical shifts and coupling patterns would confirm the connectivity of the atoms.
¹³C NMR: Would provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester, and the carbons bearing hydroxyl and ether groups.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. nih.govresearchgate.net
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity.
Gas Chromatography (GC): For volatile derivatives, GC can be used to determine the purity of the final product and to separate isomers. The fatty acid component can be analyzed by GC after conversion to its methyl ester. aocs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for the purification and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC can separate the target compound from unreacted starting materials and byproducts. gerli.comgerli.com
Interactive Table: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
| FTIR | ~1740 cm⁻¹ (C=O stretch, ester), ~3400 cm⁻¹ (O-H stretch, broad), 1000-1300 cm⁻¹ (C-O stretch) |
| ¹H NMR | Signals for the dodecanoate alkyl chain (triplet for terminal CH₃, multiplets for CH₂ groups), signals for the propyl and propoxy backbone protons, signals for OH protons. |
| ¹³C NMR | Signal for the ester carbonyl carbon (~170 ppm), signals for carbons in the alkyl chain, signals for carbons in the propyl and propoxy backbone. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |
| HPLC | A major peak corresponding to the pure compound, with retention time dependent on the column and mobile phase used. |
Chemical Reactivity and Mechanistic Investigations of 2 3 Hydroxypropoxy Propyl Dodecanoate
Hydrolytic Stability and Degradation Kinetics
The ester group in 2-(3-Hydroxypropoxy)propyl dodecanoate (B1226587) is the primary site for hydrolytic degradation. This process, known as ester hydrolysis, can be catalyzed by either acid or base and results in the formation of dodecanoic acid and 2-(3-hydroxypropoxy)propan-1-ol (B8660576). libretexts.org The reaction is reversible, but the equilibrium can be shifted towards the products by using a large excess of water. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of the alcohol moiety, 2-(3-hydroxypropoxy)propan-1-ol, regenerates the catalyst and yields dodecanoic acid. libretexts.orgucalgary.ca
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is effectively irreversible and is commonly referred to as saponification. masterorganicchemistry.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, eliminating the alkoxide leaving group to form dodecanoic acid, which is immediately deprotonated by the alkoxide to form a carboxylate salt and the alcohol 2-(3-hydroxypropoxy)propan-1-ol. libretexts.orgmasterorganicchemistry.com This acid-base reaction at the final step drives the equilibrium towards the products. masterorganicchemistry.com
Table 1: Illustrative Hydrolysis Rates of Structurally Related Esters
| Compound | Condition | pH | Temperature (°C) | Half-life |
| Propylene (B89431) Glycol Monomethyl Ether Acetate (PGMEA) | In vitro (rat blood) | 7.4 | 37 | 15-16 min |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | In vitro (human blood) | 7.4 | 37 | 34-36 min |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | In vitro (rat liver homogenate) | 7.4 | 37 | ~34 min |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | In vitro (human liver homogenate) | 7.4 | 37 | 27-30 min |
This table presents data for Propylene Glycol Monomethyl Ether Acetate (PGMEA), a structurally related ester, to provide a general indication of the rapid hydrolysis expected for such compounds in biological matrices. oup.comnih.gov The kinetics for 2-(3-Hydroxypropoxy)propyl dodecanoate may vary based on steric and electronic factors.
In contrast to the ester group, the ether linkage within the 2-(3-hydroxypropoxy)propyl moiety is significantly more stable and resistant to hydrolysis under typical acidic and basic conditions. oecd.org Cleavage of ether bonds generally requires harsh conditions, such as treatment with strong acids like hydrogen iodide at high temperatures. oecd.org Polyether polyols, such as polypropylene (B1209903) glycol (PPG) which shares structural similarities, are known for their good hydrolysis resistance. mdpi.com Therefore, under most environmental and physiological conditions, the ether bond of this compound is expected to remain intact.
Oxidative Transformations and Pathways
The oxidative degradation of this compound can occur at several points in the molecule, including the alkyl chain of the dodecanoate moiety and the secondary carbon atoms of the propylene glycol unit. The presence of a primary hydroxyl group also provides a site for oxidation. Potential oxidative pathways include auto-oxidation initiated by free radicals, which can lead to the formation of hydroperoxides, ketones, aldehydes, and eventually carboxylic acids, resulting in chain scission and degradation of the molecule. The ether linkage can also be susceptible to oxidation, forming hydroperoxides at the carbon atoms adjacent to the ether oxygen.
Reaction with Common Chemical Reagents and Catalysts
The reactivity of this compound is dictated by its functional groups: an ester, an ether, and a primary alcohol.
Ester Group: The ester can undergo transesterification in the presence of an alcohol and an acid or base catalyst. It can also be reduced to two alcohols—dodecanol and 2-(3-hydroxypropoxy)propan-1-ol—using strong reducing agents like lithium aluminum hydride. libretexts.org
Hydroxyl Group: The primary alcohol is susceptible to esterification with carboxylic acids or acylation with acid chlorides and anhydrides. It can also be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents.
Ether Group: The ether linkage is generally unreactive towards most common reagents but can be cleaved under forcing conditions as previously mentioned.
Advanced Spectroscopic and Structural Characterization of 2 3 Hydroxypropoxy Propyl Dodecanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution 1H and 13C NMR for Structural Elucidation
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the foundational techniques for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 2-(3-Hydroxypropoxy)propyl dodecanoate (B1226587) is predicted to exhibit distinct signals corresponding to the different types of protons in the dodecanoate chain and the substituted propyl moiety. Protons closer to the electron-withdrawing ester and ether oxygen atoms would resonate at a higher chemical shift (downfield).
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons attached to oxygen atoms will also show significant downfield shifts compared to the aliphatic carbons of the dodecanoate chain.
Predicted ¹H NMR Chemical Shifts for 2-(3-Hydroxypropoxy)propyl dodecanoate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (dodecanoate) | 0.88 | Triplet |
| -(CH₂)₈- (dodecanoate) | 1.26 | Multiplet |
| -CH₂-CH₂-COO- | 1.62 | Quintet |
| -CH₂-COO- | 2.30 | Triplet |
| -O-CH(CH₃)-CH₂-O- | 1.15 | Doublet |
| -O-CH(CH₃)-CH₂-O- | 4.90-5.10 | Multiplet |
| -O-CH(CH₃)-CH₂-O- | 4.05-4.20 | Multiplet |
| -O-CH₂-CH₂-CH₂-OH | 1.80 | Quintet |
| -O-CH₂-CH₂-CH₂-OH | 3.65 | Triplet |
| -O-CH₂-CH₂-CH₂-OH | 3.75 | Triplet |
| -OH | Variable | Singlet (broad) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | 173.5 |
| -O-CH(CH₃)- | 75.0 |
| -O-CH₂- (ester side) | 68.0 |
| -O-CH₂- (ether side, terminal) | 61.5 |
| -O-CH₂- (ether side, internal) | 70.0 |
| -CH₂-CH₂-OH | 32.0 |
| -CH₂-COO- | 34.0 |
| -(CH₂)ₙ- (dodecanoate chain) | 22.7 - 31.9 |
| CH₃ (dodecanoate) | 14.1 |
| CH₃ (propyl) | 16.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the dodecanoate chain and within the substituted propyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would be used to definitively assign the proton signals to their corresponding carbon atoms in the predicted data tables.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connections across heteroatoms (like oxygen). Key HMBC correlations would be expected between the protons of the propyl group and the carbonyl carbon of the dodecanoate, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS would be expected to produce protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Predicted ESI-MS Adducts for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 317.26 |
| [M+Na]⁺ | 339.24 |
| [M+K]⁺ | 355.22 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the [M+H]⁺ ion) to generate a fragmentation pattern. This pattern provides valuable structural information. The fragmentation of this compound would likely proceed through the cleavage of the ester and ether bonds.
Key predicted fragmentation pathways would include the loss of the dodecanoic acid moiety and cleavages within the propylene (B89431) glycol ether side chain, leading to characteristic fragment ions that can be used to piece together the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule. The calculated exact mass of the protonated this compound ([C₁₈H₃₆O₄+H]⁺) is 317.2688. An experimental HRMS measurement that matches this value would provide strong evidence for the proposed elemental composition.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The molecule's structure, featuring a hydroxyl group, an ester linkage, ether bonds, and a long aliphatic chain, gives rise to a series of characteristic absorption bands in the infrared spectrum.
The presence of the primary hydroxyl (-OH) group is expected to produce a strong, broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. rjpbcs.com The long dodecanoate alkyl chain and the propylene glycol backbone will be evidenced by multiple sharp peaks between 3000 and 2850 cm⁻¹, corresponding to the symmetric and asymmetric C-H stretching vibrations of methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. researchgate.net
A very strong and sharp absorption peak is anticipated around 1740-1735 cm⁻¹, which is the hallmark of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations associated with the ester and ether linkages are expected to appear in the fingerprint region, typically between 1250 and 1050 cm⁻¹, often as a series of strong, complex bands. researchgate.net
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3550-3200 | O-H Stretch (H-bonded) | Hydroxyl (-OH) | Strong, Broad |
| 2950-2915 | C-H Asymmetric Stretch | Alkyl (-CH₂, -CH₃) | Strong |
| 2870-2845 | C-H Symmetric Stretch | Alkyl (-CH₂, -CH₃) | Strong |
| 1740-1735 | C=O Stretch | Ester (-COO-) | Very Strong |
| 1470-1450 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |
| 1250-1050 | C-O Stretch | Ester, Ether | Strong, Complex |
Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular structure, particularly for non-polar bonds. For this compound, Raman spectroscopy is highly effective for characterizing the carbon backbone. The C-H stretching vibrations of the alkyl chain are expected to produce strong signals in the 2800-3000 cm⁻¹ region. researchgate.netrsc.org
The C-C skeletal stretching vibrations within the long dodecanoate chain and the propylene glycol units typically appear as a series of bands in the 800-1200 cm⁻¹ region. researchgate.net The C=O stretch of the ester group, while strong in FTIR, usually gives a weaker but still observable band in the Raman spectrum around 1740 cm⁻¹. The high degree of structural detail available in the fingerprint region (below 1500 cm⁻¹) makes Raman spectroscopy an excellent tool for molecular fingerprinting, allowing for the confirmation of the compound's identity and the detection of subtle structural variations. mdpi.com
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 2950-2840 | C-H Stretch | Alkyl (-CH₂, -CH₃) | Strong |
| 1740-1735 | C=O Stretch | Ester (-COO-) | Medium-Weak |
| 1460-1440 | C-H Bend | Methylene (-CH₂) | Medium |
| 1300-1200 | CH₂ Twist | Alkyl Chain | Medium |
| 1130, 1060 | C-C Skeletal Stretch | Alkyl Chain (all-trans) | Strong |
| 900-800 | C-C Stretch, C-O Stretch | Molecular Backbone | Medium |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating this compound from impurities and for assessing its enantiomeric purity.
Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile compounds. Given its molecular weight, this compound can be analyzed by GC-MS, likely requiring an injection port temperature sufficient for volatilization without thermal degradation. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides structural information based on its fragmentation pattern upon electron ionization.
The mass spectrum is expected to show a molecular ion peak (M⁺), although it may be of low intensity. Key fragmentation pathways for esters typically involve cleavage alpha to the carbonyl group and rearrangements. whitman.edulibretexts.org A prominent fragment would be the acylium ion [CH₃(CH₂)₁₀CO]⁺ at m/z 183. Other significant fragments would arise from the cleavage of the ether and ester bonds, leading to ions corresponding to the propylene glycol moieties and losses of alkyl fragments from the dodecanoate chain. researchgate.netresearchgate.net
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 183 | [CH₃(CH₂)₁₀CO]⁺ | α-cleavage at ester bond (acylium ion) |
| 199 | [M - CH₃(CH₂)₁₀CO]⁺ | Loss of the dodecanoyl group |
| 87, 74 | [C₃H₇O₃]⁺, [C₃H₆O₂]⁺ | Fragments from the di-propylene glycol ether chain |
| 59, 45 | [C₃H₇O]⁺, [C₂H₅O]⁺ | Further fragmentation of the ether side chain |
| 57, 43, 29 | [C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺ | Alkyl fragments from the dodecanoate chain |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, especially for separating it from non-volatile impurities. Due to the absence of a strong UV chromophore, conventional UV detection would offer limited sensitivity. veeprho.com Therefore, advanced detection methods are more suitable.
An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be ideal, as these detectors provide a near-universal response for non-volatile and many semi-volatile compounds, independent of their optical properties. on24.comresearchgate.net A reversed-phase HPLC method, using a C18 or C8 stationary phase, would be appropriate for this relatively non-polar molecule. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 30 °C |
The this compound molecule contains a chiral center at the secondary carbon of the propylene glycol unit attached to the ester group. As enantiomers can have different biological activities, assessing the enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying enantiomers.
This separation can be achieved using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). For HPLC, a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, would be employed. google.com The differential interaction of the two enantiomers with the chiral selector of the CSP allows for their separation. researchgate.net For GC analysis, a chiral column, such as one containing a cyclodextrin (B1172386) derivative, could be used to resolve the enantiomers. researchgate.netmdpi.com The choice between normal-phase and reversed-phase HPLC would depend on the specific CSP and the solubility of the compound.
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detector | CAD, ELSD, or Refractive Index Detector (RID) |
| Column Temperature | 25 °C |
Computational Chemistry and Theoretical Studies of 2 3 Hydroxypropoxy Propyl Dodecanoate
Quantum Chemical Calculations
No studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other molecular orbital properties of 2-(3-Hydroxypropoxy)propyl dodecanoate (B1226587) were found.
Information regarding the conformational landscape, potential energy surfaces, and determination of stable conformers for 2-(3-Hydroxypropoxy)propyl dodecanoate is not available in the current body of scientific literature.
There are no published theoretical predictions of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, or other spectroscopic properties for this compound.
Molecular Dynamics Simulations
No molecular dynamics simulation studies have been published that investigate the intermolecular forces, potential for self-assembly, or aggregation behavior of this compound.
Research on the behavior of this compound in various solvents, including its solvation properties and interactions with solvent molecules, has not been documented in the available literature.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a suite of computational techniques that aim to establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. frontiersin.org These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features into numerical values known as molecular descriptors, QSPR can predict various physicochemical and biological properties without the need for experimental measurements. researchgate.net This approach is particularly valuable in the initial stages of chemical design and assessment, offering a rapid and cost-effective means to screen compounds for desired characteristics. For a compound like this compound, QSPR can be employed to predict its behavior as a nonionic surfactant, including its solubility, stability, and interaction with other substances.
The foundation of QSPR modeling lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. frontiersin.org These descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (related to the 3D structure), and quantum-chemical descriptors (derived from the electronic structure). frontiersin.org For this compound, a range of descriptors can be calculated to build a predictive model.
Table 1: Illustrative Molecular Descriptors for this compound This table is for illustrative purposes and represents typical descriptors used in QSPR studies.
| Descriptor Class | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. |
| Topological | Wiener Index | A distance-based index that reflects molecular branching. |
| Geometric | Molar Refractivity (MR) | Related to the molar volume and polarizability of the molecule. |
| Electronic | Polar Surface Area (PSA) | The surface sum over all polar atoms, mainly oxygen and nitrogen. |
Once a comprehensive set of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to develop a mathematical equation linking a selection of these descriptors to a specific physicochemical property. nih.govnih.gov These models can then be used to predict properties like boiling point, vapor pressure, and water solubility. nih.gov
Table 2: Example of QSPR-Predicted Physicochemical Parameters The values in this table are hypothetical and serve to illustrate the output of a QSPR model.
| Physicochemical Property | Predicted Value | Key Correlating Descriptors |
| Boiling Point (°C) | 385.2 | Molecular Weight, Wiener Index |
| LogP | 4.1 | Molar Refractivity, Polar Surface Area |
| Water Solubility (logS) | -3.5 | LogP, Molecular Weight |
| Vapor Pressure (Pa at 25°C) | 0.0001 | Boiling Point, Polar Surface Area |
The reliability of any QSPR model hinges on its rigorous development and validation process. iivs.org This process is essential for creating robust and predictive models applicable to a defined chemical domain, such as nonionic surfactants or aliphatic esters related to this compound.
The development process typically involves the following steps:
Data Set Curation: A diverse set of compounds, structurally related to the target molecule, with high-quality experimental data for the property of interest is compiled. nih.gov
Descriptor Calculation: A wide array of molecular descriptors is calculated for every molecule in the dataset.
Model Generation: Using statistical techniques, a relationship between the descriptors and the property is established. Variable selection algorithms are often employed to identify the most relevant descriptors and avoid overfitting. ehu.es
Validation: The model's performance is assessed through stringent validation procedures. nih.gov
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to test the model's internal consistency and stability. nih.gov
External Validation: The model's predictive power is evaluated using an independent set of compounds (the test set) that was not used during model development. iivs.org
A successfully validated QSPR model can then be used with confidence to predict the properties of new or untested chemicals within its applicability domain, thereby guiding the design of compounds with specific desired characteristics. nih.govnih.gov
Reaction Pathway Prediction and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. researchgate.net For the synthesis of this compound, which is an ester, computational methods can be used to model the esterification reaction between dodecanoic acid and 1-(3-hydroxypropoxy)propan-2-ol. Techniques like Density Functional Theory (DFT) are commonly employed to map the potential energy surface of the reaction. rsc.org
This analysis involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any intermediates. rsc.org
Transition State Searching: Identifying the highest-energy point along the lowest-energy reaction path, known as the transition state. researchgate.netrsc.org The transition state structure is confirmed by vibrational frequency analysis, where it exhibits a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Intrinsic Reaction Coordinate (IRC) Calculations: This method confirms that the identified transition state correctly connects the reactants and products (or intermediates) on the potential energy surface. rsc.org
By calculating the energies of these stationary points, the activation energy (energy barrier) for the reaction can be determined. nih.gov A lower activation energy indicates a faster reaction rate. These calculations can be performed for different potential pathways, such as uncatalyzed, acid-catalyzed, or base-catalyzed reactions, to determine the most efficient synthetic route. rsc.orgnih.gov
Table 3: Hypothetical Energy Profile for an Esterification Step This table illustrates the type of data obtained from reaction pathway analysis.
| Species | Description | Relative Energy (kJ/mol) |
| Reactant Complex | Associated reactants | 0.0 |
| Transition State | Highest energy point of the reaction step | +95.5 |
| Intermediate | A meta-stable species formed during the reaction | -15.2 |
| Product Complex | Associated products | -30.8 |
This detailed mechanistic insight allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst choice, to maximize product yield and minimize byproducts. rsc.org
In Silico Design of Analogues and Derivatives
In silico design refers to the use of computational modeling to rationally design new molecules with improved or specialized properties. nih.gov Starting with the structure of this compound, this approach can be used to create novel analogues and derivatives for specific applications. The underlying principle is that chemically similar compounds often exhibit similar biological and physical properties. nih.gov
The design process typically involves:
Defining Objectives: The desired property modifications are clearly defined. For a surfactant, this could involve increasing its biodegradability, altering its hydrophilic-lipophilic balance (HLB), or enhancing its emulsifying power. nih.gov
Structural Modification: Targeted changes are made to the lead structure of this compound. This could include altering the length of the dodecanoate alkyl chain, changing the propylene (B89431) glycol ether linkage, or adding or modifying functional groups.
Property Prediction: The QSPR models developed previously are used to predict the properties of the newly designed virtual compounds. This allows for rapid screening of a large number of potential analogues without the need for synthesis and testing. nih.gov
Selection and Synthesis: The most promising candidates identified through computational screening are then selected for laboratory synthesis and experimental validation.
This rational, computer-aided design cycle significantly accelerates the discovery and optimization of new chemical entities, reducing the costs and time associated with traditional trial-and-error approaches.
Table 4: Example of In Silico Analogue Design This table presents hypothetical analogues and their predicted property changes relative to the parent compound.
| Analogue Modification | Rationale | Predicted Change in LogP | Predicted Change in Water Solubility |
| Replace dodecanoate with octanoate | Increase hydrophilicity | Decrease | Increase |
| Add a second hydroxyl group to the propoxy chain | Increase hydrophilicity and hydrogen bonding | Decrease | Significant Increase |
| Extend dodecanoate to hexadecanoate | Increase lipophilicity | Increase | Decrease |
| Introduce a branched alkyl chain | Alter packing and steric properties | Minor Increase | Minor Decrease |
Biochemical Interactions and Mechanistic Studies of 2 3 Hydroxypropoxy Propyl Dodecanoate
Enzymatic Biotransformation Mechanisms
The metabolic fate of 2-(3-Hydroxypropoxy)propyl dodecanoate (B1226587) within a biological system is a critical determinant of its potential bioactivity and clearance. The primary routes of biotransformation for an ester-containing compound like this would likely involve enzymatic hydrolysis and subsequent oxidative modifications.
Esterase-mediated Hydrolysis Mechanisms
The ester linkage in 2-(3-Hydroxypropoxy)propyl dodecanoate is a prime target for hydrolysis by various esterases present in the body, such as carboxylesterases. This enzymatic action would cleave the molecule into dodecanoic acid (lauric acid) and 1-(3-hydroxypropoxy)propan-2-ol.
Hypothetical Hydrolysis of this compound
| Enzyme Class | Substrate | Potential Products | Biological Significance |
|---|
Further research is required to identify the specific esterases involved, their tissue distribution, and the kinetics of this hydrolysis reaction. Such studies would be fundamental to understanding the compound's metabolic stability and the potential physiological effects of its metabolites.
Oxidoreductase-catalyzed Modifications
Following or preceding hydrolysis, the hydroxyl groups on the propylene (B89431) glycol and glycerol (B35011) moieties of the parent compound or its metabolites could be subject to oxidation by oxidoreductase enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases. These reactions would further modify the chemical structure, potentially altering its solubility, reactivity, and biological activity.
Interactions with Model Biological Membranes
The amphipathic nature of this compound, possessing both a lipophilic dodecanoate tail and a hydrophilic headgroup with hydroxyl functionalities, suggests a strong potential for interaction with cellular membranes.
Lipid Bilayer Integration and Membrane Fluidity Modulation
It is plausible that this compound could insert itself into the lipid bilayer of cell membranes. The dodecanoate tail would likely intercalate with the fatty acyl chains of phospholipids, while the more polar headgroup would orient towards the aqueous environment. The extent of this integration and its effect on membrane fluidity are critical questions. For instance, the introduction of this molecule could disrupt the packing of membrane lipids, leading to an increase in membrane fluidity. Techniques such as differential scanning calorimetry and fluorescence anisotropy using model liposomes would be necessary to investigate these potential effects.
Mechanistic Aspects of Permeation Across Biological Barriers
The ability of this compound to cross biological barriers, such as the intestinal epithelium or the skin, would be governed by its physicochemical properties and its interactions with the membrane. Its moderate size and amphipathic character might allow for passive diffusion across lipid bilayers. The "brick and mortar" model of the stratum corneum, where lipids fill the intercellular spaces, is a key barrier to consider for dermal absorption. nih.gov The presence of hydroxyl groups could also facilitate interactions with membrane proteins that act as transporters. Studies using in vitro models, such as Caco-2 cell monolayers or artificial membrane permeability assays, would be instrumental in elucidating the mechanisms and kinetics of its permeation.
Receptor or Protein Binding Mechanisms (if relevant to its structural motifs)
The structural motifs of this compound, particularly the dodecanoate portion, bear resemblance to endogenous fatty acids. This similarity suggests the possibility of interactions with fatty acid-binding proteins or receptors. For instance, certain G-protein coupled receptors are known to be activated by fatty acids. Computational docking studies could provide initial insights into potential binding partners, which would then need to be validated through experimental binding assays. However, without any preliminary data, this remains a speculative area of investigation.
No Publicly Available Research Found on the Biochemical Interactions of this compound
Following a comprehensive search of scientific literature and databases, no specific research was identified concerning the biochemical interactions, gene-chemical interaction networks, or computational molecular target inference for the chemical compound This compound .
General methodologies for computational approaches to inferring molecular targets of chemical compounds are well-established in the field of cheminformatics and computational biology. These methods often involve analyzing the chemical structure of a compound and comparing it to databases of known bioactive molecules, or using docking simulations to predict interactions with protein targets. However, without specific studies on this compound, it is not possible to provide any mechanistic insights or discuss predicted interaction pathways for this particular molecule.
Therefore, the sections and subsections outlined in the user's request, including "Investigation of Gene-Chemical Interaction Networks," "Computational Approaches to Inferring Molecular Targets," and "Mechanistic Insights from Predicted Interaction Pathways," cannot be addressed due to the absence of relevant scientific data.
Applications in Advanced Materials Science and Formulation Chemistry
Role as a Surface-Active Agent in Colloidal Systems
Propylene (B89431) glycol laurates are non-ionic surfactants valued for their emulsifying, lubricating, and moisturizing properties. ulprospector.com Their molecular structure, featuring a hydrophilic hydroxypropoxy head group and a lipophilic dodecanoate (B1226587) tail, allows them to reduce surface and interfacial tension, making them effective in a variety of colloidal systems. smolecule.combasicmedicalkey.com
Like other surfactants, propylene glycol laurates self-assemble into micelles in a solution once a certain concentration, known as the Critical Micelle Concentration (CMC), is reached. basicmedicalkey.comkocw.net This behavior is crucial for their function in solubilizing poorly soluble substances and in various formulation technologies. ijpsr.com The CMC is a key parameter indicating the surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to initiate micellization and achieve the desired surface tension reduction. kocw.net
The Hydrophilic-Lipophilic Balance (HLB) is another important characteristic for surfactants. Propylene glycol monolaurate has a reported HLB value of approximately 4 to 5, indicating its lipophilic nature and its suitability for water-in-oil emulsions. basicmedicalkey.comijpsr.comnih.gov
Table 1: Surfactant Properties of Propylene Glycol Monolaurate
| Property | Value | Reference |
|---|---|---|
| Classification | Non-ionic surfactant | ulprospector.com |
| HLB Value | ~4-5 | basicmedicalkey.comijpsr.com |
| CMC | Data not available | |
Propylene glycol laurates play a significant role in the formation and stabilization of emulsions and microemulsions, particularly in the pharmaceutical field for drug delivery systems. nih.govresearchgate.net They are frequently used in Self-Microemulsifying Drug Delivery Systems (SMEDDS), which are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media. nih.gov
In these systems, propylene glycol laurate can act as a surfactant or co-surfactant to enhance the solubility and bioavailability of poorly water-soluble drugs. nih.govnih.gov For instance, a study on a self-nanoemulsified drug delivery system of oleanolic acid utilized propylene glycol laurate as a key component, highlighting its role in forming stable nanoemulsions. nih.gov Another study on a SMEDDS for fenofibrate also demonstrated the use of propylene glycol laurate in the optimized formulation, which resulted in a mean droplet size of 131.1 nm and significantly improved drug dissolution. researchgate.net The stability of these microemulsions is a critical factor, and formulations containing propylene glycol laurate have been shown to be stable over extended periods. researchgate.netijpsdronline.com
Integration into Polymer Matrices
The properties of propylene glycol esters of fatty acids make them suitable for integration into polymer matrices to modify the characteristics of the final material.
Propylene glycol esters can function as plasticizers for polymers, which are additives that increase the flexibility and durability of the material. researchgate.net They work by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature.
Research has demonstrated the use of propylene glycol esters of fatty acids as eco-friendly plasticizers for chitosan-based films, which are being developed for packaging applications. nih.gov These plasticizers were found to be more effective than traditional ones like glycerol (B35011), resulting in films with lower hydrophilicity and improved mechanical properties. nih.gov In the context of polyvinyl chloride (PVC), propylene glycol esters of unsaturated fatty acids have been used as internal lubricants, which can also be considered a form of plasticization. google.com Their incorporation leads to improved optical properties of the PVC, such as reduced yellowing and resistance to hazing. google.com A study on epoxidized esters of propylene glycol as a bioplasticizer for PVC showed that under optimal processing conditions, the plasticized PVC exhibited a tensile strength of about 23 MPa and an elongation at break of 200%, with very low plasticizer migration. researchgate.net
Table 2: Mechanical Properties of PVC with Epoxidized Propylene Glycol Ester Bioplasticizer
| Property | Value |
|---|---|
| Tensile Strength | ~23 MPa |
| Elongation at Break | 200% |
| Plasticizer Migration (28 days) | 6.8% |
Data from a study on epoxidized esters of succinic acid, oleic acid, and propylene glycol as a bioplasticizer for PVC. researchgate.net
Propylene glycol esters possess a reactive hydroxyl group, which allows them to participate in further chemical reactions, including polymerization. boxa-solvents.com This reactivity is particularly relevant in polyurethane chemistry, where they can react with isocyanates. boxa-solvents.com This reaction leads to the formation of urethane linkages, which are the basis for polyurethane polymers used in coatings, adhesives, and foams. boxa-solvents.comgoogle.com By incorporating the fatty acid ester moiety into the polyurethane backbone, the properties of the resulting polymer, such as flexibility and hydrophobicity, can be tailored.
Component in Advanced Foam Formulations
Propylene glycol esters are listed as potential surfactants in the formulation of polyurethane foams. epo.orggoogleapis.com Their surface-active properties help in the emulsification of the various components of the foam formulation and in stabilizing the gas bubbles that form during the blowing process. The choice of surfactant directly influences the foam's cell size, air permeability, and density. epo.org The ability of propylene glycol esters to act as both a surfactant and a reactive component (through their hydroxyl group) makes them versatile additives in the development of advanced foam formulations with tailored properties. google.com
Development of Novel Lubricants and Functional Fluids
Extensive research has been conducted to identify and synthesize novel compounds for use as lubricants and functional fluids. However, there is currently no publicly available scientific literature or data regarding the application of 2-(3-Hydroxypropoxy)propyl dodecanoate in the development of novel lubricants or functional fluids.
Detailed searches of chemical databases, academic journals, and patent literature did not yield any research findings, performance data, or discussions related to the tribological properties, viscosity, thermal stability, or any other lubricant-relevant characteristics of this specific chemical compound. Consequently, no data tables on its performance as a lubricant or in functional fluid formulations can be provided.
The scientific community has explored a wide range of esters, including those derived from dodecanoic acid and various alcohols, for their potential as lubricating agents. These studies typically involve detailed analysis of their physicochemical properties and performance in various lubrication regimes. However, This compound has not been a subject of these investigations according to the available information.
Therefore, an article detailing its role in the development of novel lubricants and functional fluids cannot be generated at this time due to the absence of foundational research and data on this specific compound.
Future Research Directions and Challenges
Exploration of Undiscovered Synthetic Pathways
The development of novel and efficient synthetic routes to 2-(3-Hydroxypropoxy)propyl dodecanoate (B1226587) is a primary area for future research. Current synthetic methods may be effective, but the discovery of new pathways could offer significant advantages in terms of yield, cost-effectiveness, and environmental impact.
Key Research Objectives:
Novel Catalyst Systems: Investigating the use of new catalysts, such as organometallic complexes or novel enzyme mimics, could lead to more selective and efficient esterification reactions between dodecanoic acid and 2-(3-hydroxypropoxy)propan-1-ol (B8660576).
Alternative Starting Materials: Research into alternative and potentially more sustainable sources for the starting materials could reduce the reliance on traditional petrochemical feedstocks.
Flow Chemistry Approaches: The application of continuous flow chemistry for the synthesis of 2-(3-Hydroxypropoxy)propyl dodecanoate could offer benefits such as improved reaction control, enhanced safety, and easier scalability compared to batch processes.
Challenges:
Selectivity: Achieving high selectivity for the desired monoester, this compound, over potential diester byproducts is a significant challenge.
Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent systems for novel pathways requires extensive experimentation.
Catalyst Deactivation: The stability and reusability of new catalyst systems will need to be thoroughly investigated to ensure their economic viability.
| Potential Synthetic Approach | Advantages | Challenges |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability, potential for slow reaction rates. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Initial setup cost, potential for clogging with solid catalysts or byproducts. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Scalability can be an issue, requires specialized equipment. |
Advanced Mechanistic Characterization at the Molecular Level
A deep understanding of the reaction mechanisms involved in the synthesis and potential reactions of this compound is crucial for optimizing its production and predicting its behavior. Advanced analytical and spectroscopic techniques will be instrumental in this endeavor.
Key Research Objectives:
In-situ Reaction Monitoring: Utilizing techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction in real-time can provide valuable insights into reaction kinetics and the formation of intermediates.
Isotopic Labeling Studies: Employing isotopically labeled starting materials can help to trace the pathways of atoms throughout the reaction, confirming the proposed mechanisms.
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the reaction pathways, transition states, and intermediate structures, providing a theoretical framework for the experimental observations.
Challenges:
Detection of Transient Species: Reaction intermediates are often short-lived and present in low concentrations, making their detection and characterization challenging.
Complex Reaction Networks: The synthesis may involve multiple competing and side reactions, complicating the elucidation of the primary reaction mechanism.
Correlation of Theory and Experiment: Ensuring that computational models accurately reflect experimental reality requires careful validation and refinement.
Development of Predictive Computational Tools for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling and other computational tools have the potential to accelerate the discovery of new applications for this compound by predicting its biological and chemical activities based on its molecular structure. uni-bonn.denih.govnih.gov
Key Research Objectives:
Descriptor Calculation: Generating a comprehensive set of molecular descriptors for this compound that describe its topological, geometrical, and electronic properties. uni-bonn.de
Model Development: Building and validating QSAR models using statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms. mdpi.com
Virtual Screening: Utilizing the developed models to screen virtual libraries of related compounds to identify molecules with potentially enhanced or novel activities.
Challenges:
Data Scarcity: The lack of extensive experimental data for this compound and its analogs is a major obstacle to building robust and predictive QSAR models.
Model Validation: Rigorous internal and external validation is necessary to ensure the predictive power and reliability of the developed models.
| Computational Tool | Application in Research | Potential Challenges |
| QSAR | Predicting biological activity, toxicity, and physicochemical properties. | Requires a substantial and high-quality dataset for model training. |
| Molecular Docking | Simulating the interaction of the compound with biological targets like enzymes or receptors. | Accuracy is dependent on the quality of the protein structure and the scoring function used. |
| Molecular Dynamics | Simulating the dynamic behavior of the compound in different environments (e.g., in solution, at an interface). | Computationally intensive, requires significant computing resources. |
Integration of this compound into Complex Chemical Systems
Understanding how this compound behaves within more complex mixtures and formulations is essential for its practical application in areas such as cosmetics, lubricants, or as a specialty solvent.
Key Research Objectives:
Phase Behavior Studies: Investigating the solubility and phase behavior of this compound in various solvent systems and in the presence of other components like surfactants, polymers, and active ingredients.
Interfacial Properties: Characterizing the behavior of this compound at interfaces (e.g., oil-water, air-liquid) to understand its potential as an emulsifier or surface-active agent.
Compatibility and Stability: Assessing the long-term chemical and physical stability of formulations containing this compound under various storage and use conditions.
Challenges:
Multicomponent Interactions: The interactions between this compound and other components in a formulation can be complex and difficult to predict.
Analytical Complexity: Characterizing the properties of the compound within a complex matrix requires sophisticated analytical techniques that can separate and quantify the individual components.
Performance in Application: Translating the physicochemical properties of the compound into desired performance attributes in a final product is a significant formulation challenge.
Sustainable and Biocatalytic Approaches for Synthesis and Modification
The development of green and sustainable methods for the synthesis and modification of this compound is in line with the broader goals of modern chemistry to reduce environmental impact.
Key Research Objectives:
Enzymatic Synthesis: Exploring the use of lipases and other enzymes as catalysts for the esterification reaction. Biocatalysts offer high selectivity and operate under mild, environmentally benign conditions.
Renewable Feedstocks: Investigating the use of dodecanoic acid derived from renewable plant oils and 2-(3-hydroxypropoxy)propan-1-ol produced from bio-based glycerol (B35011).
Solvent-Free Synthesis: Developing synthetic methods that minimize or eliminate the use of volatile organic solvents, for example, by conducting the reaction in a melt phase or using supercritical fluids.
Challenges:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for obtaining high-purity 2-(3-Hydroxypropoxy)propyl dodecanoate?
- Methodological Answer : The compound can be synthesized via esterification of dodecanoic acid with a glycerol derivative, followed by epoxidation or functionalization. Key steps include:
- Esterification : Reacting dodecanoic acid with 3-hydroxypropoxypropanol under acid catalysis (e.g., sulfuric acid) at 60–80°C for 6–12 hours, with purity monitored by thin-layer chromatography (TLC).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C-NMR : Assign proton environments (e.g., ester carbonyl at ~170 ppm in ¹³C-NMR) and stereochemistry (e.g., (2R)-configuration via chiral derivatization) .
- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+Na]⁺ at m/z 297.4) .
Q. How can researchers quantify this compound in multicomponent mixtures?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with UV detection (210 nm for ester groups) and internal standardization (e.g., methyl laurate).
- Calibration : Prepare a linear range of 0.1–10 mg/mL, ensuring R² > 0.98.
- Cross-Validation : Confirm results with GC-MS (after silylation of hydroxyl groups) to resolve co-eluting peaks .
Advanced Research Questions
Q. How do reaction parameters influence the polymerization kinetics of this compound-derived monomers?
- Methodological Answer : Photo-DSC studies reveal:
- Cationic Polymerization : Initiate with iodonium salts under UV light (λ = 365 nm). Optimal conditions: 40°C, 0.5 wt% photoinitiator.
- Kinetic Metrics : Track maximum polymerization rate (R_pmax = 0.005–0.038 s⁻¹) and time to peak (t_max = 13–26 s). Adjust monomer/initiator ratios to modulate crosslinking density .
- Post-Analysis : Use GPC (THF eluent) to determine oligomer degree of polymerization (DPₙ = 3–6) .
Q. What analytical strategies resolve isomeric byproducts during functionalization of this compound?
- Methodological Answer :
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate isomers.
- NMR Analysis : Compare coupling constants (e.g., J values for vicinal protons in glycerol backbone) to distinguish regioisomers.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra of isomers and match experimental data .
Q. Which computational models predict the solubility and reactivity of this compound in nonpolar solvents?
- Methodological Answer :
- QSAR Modeling : Use ACD/Labs Percepta to estimate logP (predicted ~4.2) and solubility in hexane or toluene.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., LAMMPS software) to assess aggregation behavior.
- Validation : Compare predictions with experimental cloud-point measurements in solvent blends .
Data Analysis and Contradiction Management
Q. How should researchers validate spectral data when reference databases lack complete information?
- Methodological Answer :
- Cross-Platform Comparison : Compare IR/NMR data with structurally analogous esters (e.g., ethyl dodecanoate) from NIST or PubChem .
- Synthetic Controls : Prepare and characterize a simplified analog (e.g., methyl dodecanoate) to isolate spectral contributions of the hydroxypropoxy group.
- Collaborative Verification : Share raw data via platforms like eChemPortal for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
